molecular formula C23H27N3O5S B6566101 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylbenzenesulfonyl)piperidine CAS No. 1021213-43-3

4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylbenzenesulfonyl)piperidine

Cat. No. B6566101
CAS RN: 1021213-43-3
M. Wt: 457.5 g/mol
InChI Key: CFEJLDHMOVHHPO-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-oxadiazole ring, a piperidine ring, and sulfonyl and methoxy groups. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a heterocyclic ring containing three atoms of carbon and two heteroatoms (one oxygen and two nitrogens). This ring is planar and aromatic, which could contribute to the stability of the compound .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, compounds containing 1,2,4-oxadiazole rings are known to participate in a variety of chemical reactions. For example, they can undergo electrophilic substitution reactions at the carbon between the two nitrogens .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the methoxy groups could increase the compound’s solubility in organic solvents .

Mechanism of Action

Target of Action

The primary targets of this compound are dopamine receptors . Dopamine receptors are G-protein coupled receptors that play a crucial role in the central nervous system, influencing a variety of physiological functions such as motor control, cognition, and reward .

Mode of Action

The compound interacts with its targets by acting as an agonist on the dopamine receptors . This means it binds to these receptors and activates them, mimicking the effect of dopamine . This interaction results in changes in the cellular activity, leading to the observed pharmacological effects .

Biochemical Pathways

Upon activation of the dopamine receptors, a series of biochemical pathways are affected. The D1 and D5 receptors are characterized by activation of adenyl cyclase mediated by G5 protein, consequently effecting higher concentrations of the secondary messenger cyclic adenosine 3,5-monophosphate (cAMP) . On the other hand, the D2, D3, and D4 receptors couple to G1 proteins and can inhibit adenyl cyclase .

Pharmacokinetics

It is indicated that the compound has a high log p value , suggesting that it should easily cross the blood-brain barrier, which is crucial for its bioavailability in the central nervous system .

Result of Action

The activation of dopamine receptors by this compound leads to changes in neuronal activity. Some of the synthesized compounds have shown good agonistic activity on the dopamine receptors and were found to be free from neurotoxicity . This suggests that these compounds might have potential therapeutic applications, particularly in conditions like Parkinson’s disease .

Future Directions

Future research could focus on synthesizing this compound and studying its chemical and biological properties. Given the interesting functional groups present in the compound, it could have potential applications in medicinal chemistry .

properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-5-[1-(3,4-dimethylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S/c1-15-5-6-21(11-16(15)2)32(27,28)26-9-7-17(8-10-26)23-24-22(25-31-23)18-12-19(29-3)14-20(13-18)30-4/h5-6,11-14,17H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEJLDHMOVHHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylbenzenesulfonyl)piperidine

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